molecular formula C26H50O11 B11930937 Thp-peg8-thp

Thp-peg8-thp

Cat. No.: B11930937
M. Wt: 538.7 g/mol
InChI Key: HSNXMTFNRCUCOP-UHFFFAOYSA-N
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Description

THP-PEG8-THP, also known as Bis-THP-PEG8, is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The molecular formula of this compound is C₂₆H₅₀O₁₁, and it has a molecular weight of 538.67 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

THP-PEG8-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyranyl (THP) groups. The synthesis typically involves the protection of hydroxyl groups with THP, followed by the coupling of PEG chains. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

THP-PEG8-THP undergoes various chemical reactions, including:

    Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the THP groups back to hydroxyl groups.

    Substitution: The THP groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various PEG derivatives with different functional groups, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

THP-PEG8-THP has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

THP-PEG8-THP functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the binding of the PROTAC to both the target protein and an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC .

Comparison with Similar Compounds

Similar Compounds

    THP-PEG8-OH: Another PEG-based linker used in PROTAC synthesis.

    THP-PEG4-THP: A shorter PEG chain variant used for similar applications.

    THP-PEG12-THP: A longer PEG chain variant providing different solubility and flexibility properties.

Uniqueness

THP-PEG8-THP is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility. This balance enhances the efficacy of PROTACs, making it a preferred choice for targeted protein degradation applications.

Properties

Molecular Formula

C26H50O11

Molecular Weight

538.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C26H50O11/c1-3-7-34-25(5-1)36-23-21-32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-22-24-37-26-6-2-4-8-35-26/h25-26H,1-24H2

InChI Key

HSNXMTFNRCUCOP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

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